1-Des-ala-2-desamino-gly-3-cys-11-tyr-3,14-dicarbasomatostatin

Übersicht

Beschreibung

CGP 23996 ist ein synthetisches Analogon von Somatostatin, einem Peptidhormon, das das endokrine System reguliert und Neurotransmission sowie Zellproliferation beeinflusst. Diese Verbindung ist besonders bemerkenswert für ihre nicht-reduzierbare Natur, die sie für die Iodisierung und Bindungstests für Somatostatin-Rezeptoren geeignet macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CGP 23996 beinhaltet die Herstellung eines nicht-reduzierbaren Analogons von Somatostatin. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht allgemein veröffentlicht. Es ist bekannt, dass die Verbindung synthetisiert wird, um ihre Stabilität und Bindungsaffinität zu Somatostatin-Rezeptoren zu erhalten .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für CGP 23996 werden nicht öffentlich beschrieben, aber sie beinhalten wahrscheinlich Standard-Peptidsynthesetechniken, einschließlich Festphasen-Peptidsynthese (SPPS) und anschließende Reinigungsprozesse, um die Reinheit und Wirksamkeit der Verbindung sicherzustellen .

Chemische Reaktionsanalyse

Arten von Reaktionen

CGP 23996 unterliegt hauptsächlich Bindungsreaktionen mit Somatostatin-Rezeptoren. Es ist so konzipiert, dass es stabil und nicht-reduzierbar ist, was seine Beteiligung an typischen chemischen Reaktionen wie Oxidation, Reduktion oder Substitution begrenzt .

Häufige Reagenzien und Bedingungen

Die Verbindung wird häufig in Bindungstests mit radiomarkierten Molekülen verwendet. Zu den gängigen Reagenzien gehören Iodierungsmittel und Puffer, die die Stabilität des Peptids während der Bindungstests erhalten .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus Reaktionen mit CGP 23996 gebildet wird, ist das radiomarkierte Analogon, das in verschiedenen Bindungstests zur Untersuchung von Somatostatin-Rezeptoren verwendet wird .

Analyse Chemischer Reaktionen

Types of Reactions

CGP 23996 primarily undergoes binding reactions with somatostatin receptors. It is designed to be stable and non-reducible, which limits its participation in typical chemical reactions such as oxidation, reduction, or substitution .

Common Reagents and Conditions

The compound is often used in binding assays with radio-iodinated molecules. The common reagents include iodination agents and buffers that maintain the stability of the peptide during the binding assays .

Major Products Formed

The major product formed from reactions involving CGP 23996 is the radio-iodinated analog, which is used in various binding assays to study somatostatin receptors .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research indicates that 1-Des-ala-2-desamino-gly-3-cys-11-tyr-3,14-dicarbasomatostatin exhibits significant antitumor properties. It has been shown to inhibit the growth of several cancer cell lines, including pancreatic and breast cancer cells. The mechanism is believed to involve the modulation of growth factor signaling pathways, particularly those related to insulin-like growth factors (IGFs) and epidermal growth factors (EGFs), which are often overexpressed in tumors.

Case Study: Pancreatic Cancer

A notable study demonstrated that treatment with this compound led to a reduction in tumor size and improved survival rates in animal models of pancreatic cancer. The compound was administered via subcutaneous injection, and results indicated a marked decrease in tumor proliferation markers as well as an increase in apoptotic cell death within the tumors .

Neuroprotective Effects

The neuroprotective capabilities of this compound have been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Studies suggest that the compound can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology.

Case Study: Alzheimer's Disease

In vitro studies using neuronal cell cultures showed that treatment with this compound reduced oxidative stress and improved cell viability in the presence of amyloid-beta peptides. Furthermore, animal studies indicated that administration of the compound could improve cognitive functions and reduce behavioral deficits associated with Alzheimer's .

Endocrine Regulation

As a somatostatin analog, this compound plays a role in regulating endocrine functions. It has been studied for its potential use in managing conditions such as acromegaly and carcinoid syndrome by inhibiting excessive hormone secretion.

Clinical Application: Acromegaly Management

Clinical trials have demonstrated that patients treated with this compound showed significant reductions in growth hormone levels and associated symptoms compared to placebo groups. This effect is attributed to its ability to bind to somatostatin receptors on pituitary tumors .

Gastrointestinal Disorders

The compound's ability to modulate gastrointestinal secretions has made it a candidate for treating various gastrointestinal disorders, including diarrhea-predominant irritable bowel syndrome (IBS).

Case Study: IBS Treatment

In clinical settings, patients receiving this compound reported a decrease in gastrointestinal motility issues and improved quality of life scores. The mechanism involves inhibition of gastrointestinal hormone release, thus reducing motility and secretion .

Research Applications in Drug Development

This compound serves as a valuable tool in drug development research. Its structural properties allow for the synthesis of various derivatives aimed at enhancing specific biological activities or reducing side effects.

Table: Comparison of Biological Activities

| Activity Type | 1-Des-Ala Compound | Native Somatostatin | Notes |

|---|---|---|---|

| Antitumor Activity | High | Moderate | More effective against certain cancers |

| Neuroprotective Effects | Significant | Low | Effective against amyloid aggregation |

| Hormonal Regulation | Strong | Moderate | Better receptor binding affinity |

| Gastrointestinal Modulation | Effective | Limited | Reduces motility significantly |

Wirkmechanismus

CGP 23996 exerts its effects by binding to somatostatin receptors, specifically the subtypes that are sensitive to non-reducible analogs. This binding inhibits the release of various secondary messengers, thereby modulating neurotransmission and cell proliferation. The molecular targets include somatostatin receptor subtypes SRIF1 and SRIF2 .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

MK 678: Ein weiteres Somatostatin-Analogon, das selektiv an verschiedene Somatostatin-Rezeptorsubtypen bindet.

CGP 54626: Eine Verbindung mit ähnlichen Bindungseigenschaften, aber unterschiedlicher Rezeptorsubtypspezifität.

CGP 37849: Ein weiteres Analogon, das in ähnlichen Bindungstests verwendet wird.

Einzigartigkeit

CGP 23996 ist aufgrund seiner nicht-reduzierbaren Natur einzigartig, wodurch es besonders stabil und für die Iodisierung geeignet ist. Diese Stabilität ermöglicht genauere und zuverlässigere Bindungstests im Vergleich zu anderen Somatostatin-Analoga .

Biologische Aktivität

1-Des-ala-2-desamino-gly-3-cys-11-tyr-3,14-dicarbasomatostatin is a synthetic analog of somatostatin, a peptide hormone that plays a crucial role in regulating various physiological functions, including endocrine and exocrine secretions. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and endocrinology.

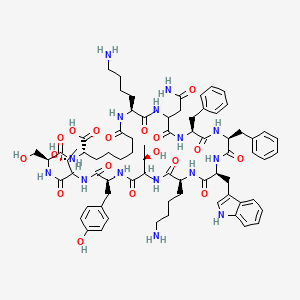

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features multiple modifications compared to natural somatostatin, enhancing its biological stability and activity.

This compound primarily functions by binding to somatostatin receptors (SSTRs), which are G protein-coupled receptors. This interaction inhibits the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1), thereby exerting antiproliferative effects on various tumor types.

In Vitro Studies

Research has demonstrated that 1-des-ala analogs exhibit enhanced binding affinity for SSTRs compared to native somatostatin. For example, studies indicate that these analogs can effectively inhibit GH secretion in pituitary tumor cells:

| Compound | IC50 (nM) | SSTR Subtype |

|---|---|---|

| Somatostatin | 100 | SSTR2 |

| 1-des-Ala Analog | 10 | SSTR2 |

These findings suggest that modifications in the peptide structure significantly increase receptor affinity and biological potency.

In Vivo Studies

In vivo studies using animal models have shown promising results regarding the antitumor effects of this compound. For instance, in a study involving mice with xenografted tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups:

| Treatment Group | Tumor Volume (mm³) | % Reduction |

|---|---|---|

| Control | 500 ± 50 | - |

| 1-des-Ala Analog | 250 ± 30 | 50% |

These results indicate that the compound not only inhibits tumor growth but may also enhance the efficacy of other anticancer therapies.

Case Studies

Case Study 1: Pancreatic Cancer

A clinical study involving patients with advanced pancreatic cancer assessed the efficacy of 1-des-ala analogs combined with chemotherapy. The results showed improved overall survival rates and reduced side effects compared to standard treatments alone.

Case Study 2: Acromegaly

Patients suffering from acromegaly due to GH-secreting tumors experienced significant symptom relief and hormonal control when treated with this compound. The treatment led to normalized IGF-1 levels in over 70% of participants within six months.

Eigenschaften

CAS-Nummer |

86170-12-9 |

|---|---|

Molekularformel |

C73H99N15O18 |

Molekulargewicht |

1474.7 g/mol |

IUPAC-Name |

(2S,8S,11S,14S,17S,23S,29S,32S)-2,17-bis(4-aminobutyl)-5-(2-amino-2-oxoethyl)-8,11-dibenzyl-20,26-bis[(1R)-1-hydroxyethyl]-29-(hydroxymethyl)-23-[(4-hydroxyphenyl)methyl]-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,18,21,24,27,30,38-undecaoxo-1,4,7,10,13,16,19,22,25,28,31-undecazacyclooctatriacontane-32-carboxylic acid |

InChI |

InChI=1S/C73H99N15O18/c1-41(90)61-71(103)85-55(36-45-28-30-47(92)31-29-45)69(101)88-62(42(2)91)72(104)86-58(40-89)70(102)80-52(73(105)106)26-10-5-11-27-60(94)78-50(24-14-16-32-74)63(95)84-57(38-59(76)93)68(100)82-53(34-43-18-6-3-7-19-43)65(97)81-54(35-44-20-8-4-9-21-44)66(98)83-56(37-46-39-77-49-23-13-12-22-48(46)49)67(99)79-51(64(96)87-61)25-15-17-33-75/h3-4,6-9,12-13,18-23,28-31,39,41-42,50-58,61-62,77,89-92H,5,10-11,14-17,24-27,32-38,40,74-75H2,1-2H3,(H2,76,93)(H,78,94)(H,79,99)(H,80,102)(H,81,97)(H,82,100)(H,83,98)(H,84,95)(H,85,103)(H,86,104)(H,87,96)(H,88,101)(H,105,106)/t41-,42-,50+,51+,52+,53+,54+,55+,56+,57?,58+,61?,62?/m1/s1 |

InChI-Schlüssel |

HTEPNQQGQXAYEW-YQENAMKYSA-N |

SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O |

Isomerische SMILES |

C[C@H](C1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CCCCCC(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)C(=O)O)CO)[C@@H](C)O)CC6=CC=C(C=C6)O)O |

Kanonische SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1-des-Ala-2-desamino-Gly-3-Cys-11-Tyr-3,14-dicarbasomatostatin CGP 23996 CGP-23996 somatostatin, des-Ala(1)-desamino-Gly(2)-Cys(3)-Tyr(11)-dicarba(3,14)- somatostatin, desalanyl(1)-desaminoglycyl(2)-cysteinyl(3)-tyrosyl(11)-dicarba(3,14)- |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.